A Technical Guide to the Synthesis and Characterization of Novel 7H-Pyrano[2,3-d]pyrimidine Derivatives
A Technical Guide to the Synthesis and Characterization of Novel 7H-Pyrano[2,3-d]pyrimidine Derivatives
Executive Summary: The 7H-Pyrano[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules with a wide spectrum of biological activities. These derivatives have demonstrated significant potential as antitumor, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[1][2][3] This guide provides an in-depth exploration of the prevalent synthetic methodologies, focusing on efficient, one-pot, multi-component reactions that align with the principles of green chemistry. We delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and outline a comprehensive strategy for the structural elucidation and characterization of the resulting novel compounds using modern spectroscopic and analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Significance of the 7H-Pyrano[2,3-d]pyrimidine Scaffold in Drug Discovery
The fusion of pyran and pyrimidine rings creates a heterocyclic system with a unique three-dimensional architecture that is conducive to binding with a variety of biological targets. Pyrimidine and its fused derivatives are fundamental components of natural products and pharmacologically active molecules, including nucleosides that form the basis of DNA and RNA.[3] The pyrano[2,3-d]pyrimidine core, in particular, has been identified in compounds exhibiting a diverse array of pharmacological properties.
These activities include:
-
Antitumor and Anticancer Activity: Derivatives have been developed as potent inhibitors of crucial cancer-related enzymes like PARP-1 and p21-activated kinase 4 (PAK4).[4][5]
-
Antimicrobial Properties: Certain synthesized compounds have shown activity against various fungi, bacteria, and yeast.[6]
-
Kinase Inhibition: The scaffold is effective for designing inhibitors against various protein kinases, which are key targets in cancer and inflammatory diseases.[7]
-
Other Therapeutic Potential: The range of activities extends to antiallergic, antihypertensive, and cardiotonic effects, highlighting the scaffold's versatility.[8]
The development of efficient synthetic routes to access diverse libraries of these compounds is therefore a critical objective for medicinal chemists.
Synthetic Strategies: Efficient Construction of the Core Scaffold
The most prominent and efficient method for synthesizing 7H-pyrano[2,3-d]pyrimidine derivatives is the one-pot, three-component reaction (MCR) involving an aromatic aldehyde, malononitrile, and a barbituric acid derivative (such as barbituric acid or thiobarbituric acid).[1][9] This approach is favored for its high atom economy, operational simplicity, and often environmentally friendly conditions.[9]
The Domino Knoevenagel-Michael Cyclocondensation Mechanism
The reaction proceeds through a domino sequence initiated by a Knoevenagel condensation between the aromatic aldehyde and malononitrile. This is followed by a Michael addition of the active methylene group of the barbituric acid derivative to the newly formed arylidene malononitrile intermediate. The sequence concludes with an intramolecular cyclization and subsequent tautomerization to yield the stable 7H-pyrano[2,3-d]pyrimidine product.[10]
The choice of catalyst is crucial for facilitating this cascade. Basic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine deprotonate the active methylene compounds, initiating the reaction sequence.[6][10]
Caption: Domino Knoevenagel-Michael cyclocondensation mechanism.
Catalyst Selection and Green Chemistry Approaches
While traditional base catalysts are effective, modern synthetic chemistry emphasizes the use of greener and more sustainable alternatives. Recent advancements have focused on heterogeneous and reusable catalysts that simplify product purification and minimize waste.
-
Basic Catalysts: DABCO and triethylamine are effective and widely used, often enabling reactions at room temperature in aqueous media, which is a significant environmental benefit.[9][10]
-
Solid Acid Nanocatalysts: Materials like sulfonic acid nanoporous silica (SBA-Pr-SO3H) or nano-cellulose-SbCl5 have been employed as highly efficient, reusable catalysts.[1][8] These often allow for solvent-free reaction conditions, further enhancing the green credentials of the synthesis.[8]
-
Photocatalysis: An innovative approach utilizes visible light and an organic dye, such as Na2 eosin Y, as a photocatalyst. This method proceeds rapidly at room temperature and represents a highly energy-efficient pathway.[11]
The choice of catalyst depends on the desired reaction conditions, substrate scope, and scalability requirements. For laboratory-scale research, methods using catalysts like DABCO in aqueous ethanol offer a simple, high-yielding, and cost-effective starting point.[10]
Experimental Protocol: A Case Study
This protocol describes a representative one-pot synthesis of a 7-amino-5-aryl-2-thioxo-2,5-dihydro-7H-pyrano[2,3-d]pyrimidine-4(3H)-one derivative, adapted from methodologies employing DABCO as a catalyst in an aqueous medium.[10]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Thiobarbituric acid (1.0 mmol)
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol, 10 mol%)
-
Ethanol:Water (1:1, 10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser (if heating is required, though often proceeds at room temp)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and thiobarbituric acid (1.0 mmol).
-
Add 10 mL of a 1:1 ethanol-water solution to the flask.
-
Add DABCO (0.1 mmol) to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1-3 hours.
-
Upon completion, the solid product typically precipitates from the reaction mixture.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold distilled water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/ethanol if necessary.[8]
General Synthetic Workflow
The overall process from reactant selection to final, characterized product follows a systematic and self-validating workflow.
Caption: Workflow from synthesis to characterization.
Structural Elucidation and Characterization
Unambiguous characterization is paramount to confirm the successful synthesis of the target molecule and to establish its purity. A combination of spectroscopic and physical methods is employed.[2][12]
Spectroscopic Techniques
-
¹H and ¹³C NMR Spectroscopy: These are indispensable tools for determining the molecular structure.[12]
-
¹H NMR: Key diagnostic signals include a singlet for the C5-H proton, typically appearing around δ 4.7-4.9 ppm.[10] Protons of the amino group (if present) appear as a broad singlet, and aromatic protons resonate in their characteristic downfield region. NH protons of the pyrimidine ring are also observable, often as broad singlets at δ 10-14 ppm.[1][10]
-
¹³C NMR: Provides information on the carbon framework.[12] Characteristic signals include the C-CN carbon at ~57 ppm, the cyano group (C≡N) carbon around 119 ppm, and the carbonyl (C=O) and thione (C=S) carbons at ~158 ppm and ~174 ppm, respectively.[10]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound, providing a crucial check for the expected molecular formula.[10]
Data Presentation: Representative Derivatives
The following table summarizes the characterization data for representative 7H-Pyrano[2,3-d]pyrimidine derivatives synthesized via one-pot reactions.
| Compound ID | R-Group (Aryl) | Yield (%) | M.P. (°C) | ¹H NMR (δ ppm, Key Signals) | IR (ν cm⁻¹, Key Peaks) | Ref. |
| 4a | Phenyl | 95 | 260-262 | 4.65 (s, 1H, C5-H), 7.15 (brs, 2H, NH₂), 12.12 (s, 1H, NH), 12.35 (s, 1H, NH) | 3380, 3180 (NH₂, NH), 2194 (C≡N), 1670 (C=O) | [10] |
| 4c | 2,3-Dichlorophenyl | 93 | 257-258 | 4.85 (s, 1H, C5-H), 7.28-7.35 (m, 4H, Ar-H & NH₂), 12.46 (s, 1H, NH), 13.70 (s, 1H, NH) | 3460, 3316 (NH₂), 3172 (NH), 2190 (C≡N), 1671 (C=O) | [10] |
| 4d | 4-Bromophenyl | 96 | 280-282 | 3.92 (s, 1H, C5-H), 6.85 (s, 2H, NH₂), 10.71 (s, 1H, NH), 10.88 (s, 1H, NH) | Not Reported | [1] |
Future Directions and Applications
The synthetic accessibility and diverse biological profile of 7H-Pyrano[2,3-d]pyrimidines make them highly attractive scaffolds for future drug discovery efforts. The one-pot multi-component synthesis is particularly amenable to combinatorial chemistry, allowing for the rapid generation of large libraries of analogues by varying the aldehyde, malononitrile, and barbituric acid components.
Future work will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold's substitution patterns to optimize potency and selectivity for specific biological targets.[13]
-
Mechanism of Action Studies: Elucidating how these molecules interact with their biological targets at a molecular level, often aided by computational methods like molecular docking.[4][5]
-
Exploration of Novel Biological Targets: Screening compound libraries against a wider range of enzymes and receptors to uncover new therapeutic applications.
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- Synthesis and Antimicrobial Activity of Pyrano (2,3-D) Pyrimidine and Pyrano (2, 3-D, 5,6-D) Dipyrimidine Derivatives - Oriental Journal of Chemistry. (URL: )
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Publishing. (URL: )
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Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment - ResearchGate. (URL: [Link])
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Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed. (URL: [Link])
- One-pot Synthesis of Pyrano[2,3-d]Pyrimidines using Nano-cellulose-SbCl5 as a Highly Efficient and Bio-based C
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Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed. (URL: [Link])
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Synthesis and Biological Examination of Novel Tetra Pyranopyrimidine Heterocycles Contained Lipophilic Spacers - Taylor & Francis. (URL: [Link])
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Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC. (URL: [Link])
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Scheme 1. One-pot synthesis of pyrano[2,3-d]pyrimidines and... - ResearchGate. (URL: [Link])
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Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry - Journal of Materials and Environmental Science. (URL: [Link])
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An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines - PMC - NIH. (URL: [Link])
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Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews. (URL: [Link])
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Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (URL: [Link])
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A Pyranopyrimidine Derivative: Synthesis, Characterization, Hirshfeld Surface Analysis and Computational Investigation | Request PDF - ResearchGate. (URL: [Link])
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Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere - PMC. (URL: [Link])
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC. (URL: [Link])
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Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed. (URL: [Link])
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